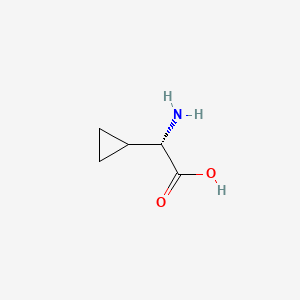
1-(2,4-二氯苯基)环丙烷腈
描述
- Chemical Formula : C<sub>10</sub>H<sub>7</sub>Cl<sub>2</sub>N
- Molecular Weight : 212.08 g/mol
- Physical Form : Solid
- Purity : 98%
- Storage Temperature : Sealed in dry conditions at room temperature
- Country of Origin : China
Synthesis Analysis
- Information on the synthesis of this compound is not readily available.
Molecular Structure Analysis
- The molecular formula indicates two chlorine atoms attached to a cyclopropane ring with a nitrile group.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not provided.
Physical And Chemical Properties Analysis
- Density : 1.4±0.1 g/cm³
- Boiling Point : 337.4±42.0 °C at 760 mmHg
- Flash Point : 149.5±22.1 °C
- Index of Refraction : 1.604
- Polar Surface Area : 24 Ų
科学研究应用
植物生长和乙烯抑制中的应用
环丙烷衍生物,如1-甲基环丙烯(1-MCP),在植物中抑制乙烯作用方面具有重要应用。乙烯是一种植物激素,负责调节各种发育过程,包括果实成熟和衰老。已经证明应用1-MCP可以防止乙烯在各种水果、蔬菜和花卉作物中的影响,促进了对乙烯在植物中作用的理解 (Blankenship & Dole, 2003)。
氯酚类化合物的环境影响
与"1-(2,4-二氯苯基)环丙烷腈"中的二氯苯基团相关的氯酚类化合物已被研究其作为污染物的存在,主要是由于它们在化学生产中的中间体使用以及在燃烧过程中的形成。它们被认为是热过程中二噁英的前体,并且可能对环境和健康产生重要影响 (Peng et al., 2016)。
环丙烷衍生物的氧化和官能化
对环丙烷衍生物的研究突出了其氧化和官能化的方法,这对于合成有机化学至关重要。邻接环丙烷的亚甲基基团的氧化是化合物中的关键特征,例如"1-(2,4-二氯苯基)环丙烷腈",可以导致有价值的环丙基酮的形成,展示了这些反应在开发新的合成途径中的重要性 (Sedenkova et al., 2018)。
毒性和环境持久性
关于1,2-二氯乙烷(EDC)的致突变性的综述提供了关于氯化化合物的持久性和潜在健康影响的见解。类似于"1-(2,4-二氯苯基)环丙烷腈",EDC的毒性涉及代谢活化,并可能导致DNA加合物形成、基因突变和染色体畸变,突显了了解氯化有机化合物的毒理学特性的重要性 (Gwinn et al., 2011)。
安全和危害
- Considered hazardous by OSHA standards.
- Hazard statements include eye irritation and respiratory system effects.
未来方向
- No specific future directions are mentioned for this compound.
For more details, you can refer to the MSDS.
Please note that information on synthesis, chemical reactions, and mechanism of action is limited. If you have any further questions, feel free to ask!
属性
IUPAC Name |
1-(2,4-dichlorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKKBWVLLSVWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221681 | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile | |
CAS RN |
71463-55-3 | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71463-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,4-DICHLOROPHENYL)CYCLOPROPANECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36VDS8JSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1586178.png)


![2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1586182.png)

![Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1586185.png)







